molecular formula C19H19ClN2O4S B2934681 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole CAS No. 862794-23-8

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Cat. No.: B2934681
CAS No.: 862794-23-8
M. Wt: 406.88
InChI Key: NUKKRNXZJLJYBC-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C19H19ClN2O4S and its molecular weight is 406.88. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Cycloaddition Reactions

Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines This study outlines the efficient preparation of air-stable azomethine ylides via the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, leading to the formation of biologically active 1,4-diazepine compounds. This represents the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, highlighting the potential of utilizing such compounds in the synthesis of complex molecular structures with biological activity (Lee et al., 2014).

Docking Studies and Crystal Structure

Docking Studies and the Crystal Structure of Tetrazole Derivatives This research provides an in-depth analysis of the structures of tetrazole derivatives, revealing their crystallization patterns and molecular docking studies to understand their orientation and interaction within the active site of cyclooxygenase-2 enzyme. Such studies are crucial for the design of COX-2 inhibitors with potential therapeutic applications (Al-Hourani et al., 2015).

Neuropharmacological Evaluation

Synthesis and Neuropharmacological Evaluation of Isoxazoline Derivatives A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for antidepressant and antianxiety activities. One compound emerged as a potent antidepressant agent, showcasing the therapeutic potential of such derivatives in neuropharmacology (Kumar, 2013).

Furans, Thiophenes, and Related Heterocycles

Furans, Thiophenes and Related Heterocycles in Drug Discovery This review emphasizes the importance of furans, thiophenes, and related azole analogs in medicinal chemistry. These compounds are highlighted as key building blocks for the development of therapeutic agents, showcasing the versatility of such heterocycles in drug discovery processes (Sperry & Wright, 2005).

Fluorescent Molecular Probes

Fluorescent Molecular Probes II Synthesis, Spectral Properties

This study introduces 2,5-Diphenyloxazoles with specific substituents prepared as new fluorescent solvatochromic dyes, demonstrating the potential of such compounds in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Properties

IUPAC Name

5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c20-14-7-9-15(10-8-14)27(23,24)18-19(22-11-3-1-2-4-12-22)26-17(21-18)16-6-5-13-25-16/h5-10,13H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKKRNXZJLJYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.